![molecular formula C22H20Cl2N6 B2985168 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612038-03-6](/img/structure/B2985168.png)

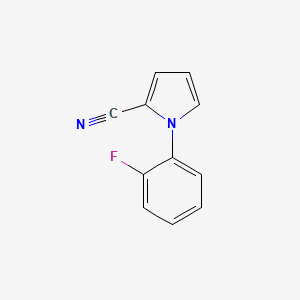

4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The most potent compound against cancer cell lines was found to be 3-((4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole .

科学的研究の応用

Antiviral Activity

A study has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiviral activity against enteroviruses, particularly coxsackieviruses, with some derivatives inhibiting virus replication at nanomolar concentrations. These compounds' activity was attributed to specific structural features, indicating potential applications in designing antiviral agents against specific human enteroviruses (J. Chern et al., 2004).

Human A₃ Adenosine Receptor Antagonism

Another study reported on water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as potent human A₃ adenosine receptor antagonists, highlighting their potential for intravenous infusion due to enhanced water solubility and stability at physiological pH. This research opens avenues for the development of new therapeutic agents targeting adenosine receptors (P. Baraldi et al., 2012).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, novel derivatives incorporating the pyrazolo[3,4-d]pyrimidine moiety have been synthesized, expanding the chemical space for the development of compounds with potential biological activities. Such research demonstrates the versatility of this chemical structure in synthesizing diverse heterocyclic compounds with possible applications in drug development and other areas of chemical biology (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Microwave-Assisted Synthesis

Efficient microwave-assisted synthesis methods for pyrazolo[1,5-a]pyrimidines have been developed, showcasing the compound's role in facilitating rapid synthesis techniques. This approach could significantly accelerate the discovery and optimization of new compounds for various scientific and industrial applications (Ahmed E. M. Mekky et al., 2021).

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the suppression of tumor cell growth . The pyrazolopyrimidine moiety in the compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .

Biochemical Pathways

The inhibition of CDK2 affects multiple biochemical pathways. It leads to the alteration of cell cycle progression and induces apoptosis within cells . Additionally, the compound may inhibit microtubule synthesis, which is critical to a tumor cell’s ability to grow and metastasize .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . It inhibits the growth of these cells, thereby suppressing the proliferation of cancer cells .

特性

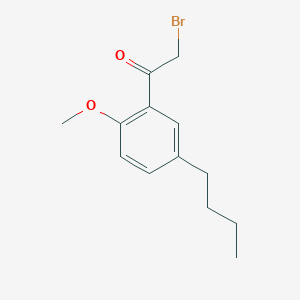

IUPAC Name |

4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N6/c23-19-7-6-16(12-20(19)24)14-28-8-10-29(11-9-28)21-18-13-27-30(22(18)26-15-25-21)17-4-2-1-3-5-17/h1-7,12-13,15H,8-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHRBLJSMPWZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2985086.png)

![6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine](/img/structure/B2985087.png)

![N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2985095.png)

![(3E)-3-[(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde](/img/structure/B2985099.png)

![2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2985101.png)

![2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2985102.png)

![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985104.png)

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone](/img/structure/B2985105.png)